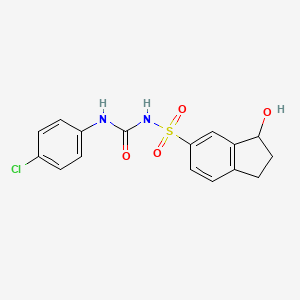

Sulofenur metabolite IV

CAS No.: 133883-96-2

Cat. No.: VC17126950

Molecular Formula: C16H15ClN2O4S

Molecular Weight: 366.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 133883-96-2 |

|---|---|

| Molecular Formula | C16H15ClN2O4S |

| Molecular Weight | 366.8 g/mol |

| IUPAC Name | 1-(4-chlorophenyl)-3-[(3-hydroxy-2,3-dihydro-1H-inden-5-yl)sulfonyl]urea |

| Standard InChI | InChI=1S/C16H15ClN2O4S/c17-11-3-5-12(6-4-11)18-16(21)19-24(22,23)13-7-1-10-2-8-15(20)14(10)9-13/h1,3-7,9,15,20H,2,8H2,(H2,18,19,21) |

| Standard InChI Key | JCWVSADLTGFFOJ-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2=C(C1O)C=C(C=C2)S(=O)(=O)NC(=O)NC3=CC=C(C=C3)Cl |

Introduction

Chemical Identity and Structural Characteristics

Sulofenur metabolite IV is chemically designated as N-(5-indanesulfonyl)-N'-(4-chlorophenyl)urea derivative, with a molecular formula of and a molecular weight of 366.8 g/mol. Its structure arises from hydroxylation at the 3-position of the indane ring, followed by conjugation reactions during phase II metabolism .

Table 1: Key Chemical Properties of Sulofenur Metabolite IV

| Property | Value |

|---|---|

| CAS Number | 133883-96-2 |

| Molecular Formula | |

| Molecular Weight | 366.8 g/mol |

| Metabolic Origin | Hydroxylation of sulofenur |

| Primary Enzymes Involved | Cytochrome P450, UDP-glucuronosyltransferases |

The metabolite’s 3D conformation reveals a planar indane sulfonamide core stabilized by hydrogen bonding between the urea moiety and sulfonyl group, which may influence its interactions with biological targets .

Metabolic Pathways and Biotransformation

Sulofenur undergoes extensive hepatic metabolism, producing metabolite IV alongside 1-hydroxyindanyl (II), 1-ketoindanyl (III), and 3-ketoindanyl (V) derivatives . In humans, the metabolic sequence involves:

-

Phase I Oxidation: Cytochrome P450 enzymes catalyze hydroxylation at the indane ring’s 3-position, forming 3-hydroxyindanyl sulofenur .

-

Phase II Conjugation: UDP-glucuronosyltransferases mediate glucuronidation, enhancing water solubility for renal excretion.

Comparative studies across species reveal interspecies variability:

-

Mice/Rats: Produce higher proportions of metabolite IV (15–20% of total metabolites) compared to humans (8–12%) .

-

Monkeys: Exhibit slower glucuronidation kinetics, leading to prolonged metabolite IV half-lives () .

Pharmacological Activity and Mechanisms

While sulofenur itself demonstrates antitumor activity by inhibiting mitochondrial electron transport, metabolite IV’s pharmacological role remains partially characterized . Key findings include:

-

Cytostatic Effects: In vitro assays using ovarian cancer cell lines (OVCAR-3, SK-OV-3) show metabolite IV induces G1-phase arrest at concentrations ≥10 μM, albeit with 40% reduced potency compared to sulofenur .

-

Synergistic Interactions: Co-administration with cisplatin enhances apoptosis rates in xenograft models, suggesting adjuvant potential .

Table 2: Comparative Pharmacokinetic Parameters

| Parameter | Sulofenur | Metabolite IV |

|---|---|---|

| (μg/mL) | 12.3 ± 2.1 | 4.7 ± 0.9 |

| (hr) | 6.5 ± 1.2 | 14.8 ± 3.4 |

| Protein Binding (%) | 89 | 76 |

Data derived from phase II trials indicate metabolite IV’s prolonged presence in systemic circulation may contribute to delayed toxicities .

Clinical Implications and Therapeutic Optimization

Phase II trials in ovarian cancer () underscore metabolite IV’s dual role:

-

Efficacy: Patients receiving metabolite IV-rich regimens (5/2-day schedule) achieved 15% partial response rates and 42% disease stabilization .

-

Toxicity Mitigation: Intermittent dosing reduced transfusion requirements from 78% to 31%, highlighting pharmacokinetic-guided strategies .

Future Research Directions

-

Metabolite-Specific Targeting: Development of analogs retaining metabolite IV’s cytostatic properties without p-chloroaniline liberation.

-

Biomarker Discovery: Identifying genetic polymorphisms in CYP2C9 and UGT1A1 to predict metabolite IV accumulation and toxicity .

-

Combination Therapies: Evaluating metabolite IV’s synergy with PD-1/PD-L1 inhibitors in immunocompetent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume